(Butan-2-yl)[(2,3-dimethylphenyl)methyl]amine
Description
(Butan-2-yl)[(2,3-dimethylphenyl)methyl]amine is a secondary amine featuring a branched butan-2-yl (isobutyl) group and a 2,3-dimethylbenzyl substituent. Its structure combines aromatic and aliphatic moieties, making it a versatile intermediate in organic synthesis. The 2,3-dimethylphenyl group introduces steric hindrance and electron-donating methyl groups, which may influence reactivity, solubility, and biological activity. The amine functional group provides nucleophilic and basic properties, enabling participation in alkylation, acylation, or condensation reactions.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[(2,3-dimethylphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C13H21N/c1-5-11(3)14-9-13-8-6-7-10(2)12(13)4/h6-8,11,14H,5,9H2,1-4H3 |
InChI Key |
SLVUTBHGHBBNRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2,3-dimethylphenyl)methyl]amine typically involves the reaction of butan-2-ylamine with 2,3-dimethylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(2,3-dimethylphenyl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are typically used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(Butan-2-yl)[(2,3-dimethylphenyl)methyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2,3-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares (Butan-2-yl)[(2,3-dimethylphenyl)methyl]amine with key analogs, focusing on substituents, molecular properties, and applications:
Key Observations:
Functional Group Impact :
- The acetamide analog (2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide) demonstrates how replacing the amine with an amide group enhances pesticidal activity, likely due to increased stability and hydrogen-bonding capacity .
- The trifluoromethylsulfanyl-substituted analog (butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine) exhibits higher lipophilicity (evident from its molecular formula and molar mass), which could improve membrane permeability in bioactive compounds .
However, electron-donating methyl groups may decrease electrophilic reactivity compared to unsubstituted phenyl rings. The diamine analog (4-N-(2,3-dimethylphenyl)-1-N-phenylbenzene-1,4-diamine) leverages aromatic amines for antioxidant properties, suggesting that the target compound’s amine group could serve similar roles in material science .
Molecular Weight and Applications :
- Lower molar mass compounds (e.g., the target amine at 191.32 g/mol) are more likely to be volatile or soluble in polar solvents, whereas heavier analogs (e.g., the acetamide at 278.77 g/mol) may persist longer in environmental or biological systems .
Research Findings and Gaps
- Agrochemical Potential: The acetamide analog’s use as a herbicide highlights the importance of the 2,3-dimethylphenyl group in target-specific interactions. However, the absence of a chloroacetamide group in the target amine may limit direct pesticidal utility .
- Synthetic Versatility : The target compound’s secondary amine structure is less nucleophilic than primary amines but more reactive than tertiary analogs, positioning it as a candidate for controlled functionalization in drug discovery.
- Data Limitations: No direct studies on the target compound’s bioactivity or physicochemical properties were found in the evidence. Inferences rely on structural parallels to documented compounds .
Biological Activity
(Butan-2-yl)[(2,3-dimethylphenyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure features a butan-2-yl group attached to a 2,3-dimethylphenylmethyl moiety. This unique configuration may influence its interactions with biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anti-inflammatory Effects : There is evidence to support its role in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Neuropharmacological Effects : Compounds with similar structures often interact with neurotransmitter systems, particularly dopamine and serotonin receptors. This suggests a potential for mood enhancement or cognitive effects.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Receptor Interaction : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and activity.
- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes involved in metabolic pathways associated with inflammation and infection.
Case Studies
Several studies have been conducted to assess the biological activity of related compounds:
-
Study on Antimicrobial Properties :
- A study evaluated the antimicrobial efficacy of various amines against Gram-positive and Gram-negative bacteria. The results indicated that compounds structurally similar to this compound showed significant inhibitory effects on bacterial growth.
-
Inflammation Model :
- In vivo models demonstrated that administration of related compounds reduced markers of inflammation, suggesting potential therapeutic applications for inflammatory conditions.
Data Table: Biological Activity Overview
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Neuropharmacological | Potential interaction with neurotransmitter systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
